
2-(4-Methoxyphenyl)acetohydrazide
Overview
Description
It is a hydrazone derivative of 4-methoxyacetophenone and is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with hydrazine hydrate . The reaction is carried out in the presence of a solvent such as 1,2-dichloroethane under reflux conditions for several hours . Another method involves the reaction of 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate in methanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(4-Methoxyphenyl)acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and Schiff bases.
Biology: It exhibits anti-inflammatory and antioxidant activities, making it useful in biological studies.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
4-Methoxyacetophenone: A precursor in the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.
2-(4-Methoxyphenyl)acetic acid: Another precursor used in the synthesis.
Hydrazine Hydrate: A common reagent used in the synthesis of hydrazones.
Uniqueness: this compound is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and heterocyclic compounds makes it valuable in various research and industrial applications .
Biological Activity
2-(4-Methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound is synthesized from the reaction of 4-methoxyphenylacetohydrazine with various aldehydes or ketones, leading to a series of derivatives that exhibit significant pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Reactants : 4-Methoxyphenylacetohydrazine and an appropriate aldehyde or ketone.
- Reaction Conditions : The reaction is often facilitated by mild conditions using catalysts such as L-proline or iodobenzene diacetate.
- Characterization : The structures of synthesized compounds are confirmed using techniques like NMR, IR, and mass spectrometry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various bacterial and fungal strains.
Compound | Microorganism | Zone of Inhibition (mm) | Percentage Inhibition |
---|---|---|---|
4f | Bacillus subtilis | 21-28 | 73.8% |
4i | Staphylococcus aureus | 20-24 | 72.4% |
4j | Escherichia coli | 21-27 | 71.6% |
These results indicate that certain derivatives possess strong antimicrobial properties, making them potential candidates for developing new antibiotics .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines, including lung (NCI-H460), liver (HepG2), and breast cancer (MDA-MB-231).
- Cytotoxicity Assays : The MTT assay is commonly used to assess cell viability, revealing that the compound exhibits selective toxicity towards cancer cells compared to normal cells.
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 | 15.62 |
MDA-MB-231 | 31.25 |
NCI-H460 | 7.81 |
The IC50 values indicate that the compound is more effective against certain cancer types, suggesting a potential role in targeted cancer therapy .
Pharmacokinetics and Toxicity
Recent studies have also explored the pharmacokinetic profiles of hydrazide derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Notably:
- Metabolism : Some derivatives inhibit cytochrome P450 enzymes, which could affect drug interactions.
- Toxicity : In vivo toxicity assessments using Danio rerio embryos have shown low toxicity levels for several derivatives .
Case Studies
A significant study highlighted the synthesis and biological evaluation of various hydrazone derivatives, demonstrating that structural modifications can enhance biological activity. For example:
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342079 | |
Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57676-49-0 | |
Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?
A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:
Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?
A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:
Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?
A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.
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